2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a structurally complex propanamide derivative characterized by two distinct substituents:
- An N-[(oxan-4-yl)(pyridin-3-yl)methyl] substituent, combining a tetrahydropyran (oxan-4-yl) moiety and a pyridin-3-yl group via a methyl linker. This hybrid structure may enhance solubility and receptor-binding interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14(28-17-4-5-18-19(11-17)27-13-26-18)21(24)23-20(15-6-9-25-10-7-15)16-3-2-8-22-12-16/h2-5,8,11-12,14-15,20H,6-7,9-10,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXQQXFJKMOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCOCC1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where a halogenated pyridine reacts with the benzo[d][1,3]dioxole derivative.
Incorporation of the tetrahydro-2H-pyran group: This can be done through a ring-opening reaction of tetrahydro-2H-pyran with an appropriate nucleophile.
Formation of the propanamide linkage: This final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Structural Differences and Implications
Aromatic vs. Heterocyclic Substituents :
- The target compound’s benzodioxole group (C7H5O2) contrasts with thiazole (Reference P6) or imidazo-thiadiazole (MMV1) moieties. Benzodioxole enhances π-π stacking and oxidative stability compared to sulfur-containing heterocycles .
- The pyridin-3-yl group is shared with Reference P6 and , suggesting a role in hydrogen bonding or metal coordination .
Hybrid Substituents :
- The oxan-4-yl (tetrahydropyran) group in the target compound improves hydrophilicity compared to purely aromatic substituents in analogs like MMV1. This may enhance bioavailability .
Research Findings
Bioactivity Insights
- Pesticidal Activity : Reference P6 and P10 () demonstrate that pyridinyl-thiazole propanamides exhibit potent activity, likely due to thioether and trifluoromethyl groups enhancing membrane permeability .
- Enzyme Inhibition : MMV1’s imidazo-thiadiazole core suggests binding to bacterial CntA, a key enzyme in quorum sensing .
Q & A
Basic: What are the key synthetic routes for synthesizing 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide?
The synthesis of this compound involves multi-step organic reactions, often leveraging nucleophilic substitution and condensation. For example:
- Substitution reactions : The benzodioxol-5-yloxy group can be introduced via nucleophilic aromatic substitution under alkaline conditions, similar to methods used for related intermediates (e.g., substitution of nitrobenzene derivatives with pyridinemethanol) .
- Condensation : The propanamide linkage is typically formed via a coupling reaction between an activated carboxylic acid derivative (e.g., cyanoacetic acid) and an amine-containing intermediate, mediated by condensing agents like EDC/HOBt .
- Optimization : Reaction conditions (pH, solvent polarity, temperature) must be carefully controlled to avoid side reactions, such as hydrolysis of the oxan-4-yl (tetrahydropyran) ring .
Advanced: How can reaction yields be optimized during the formation of the oxan-4-yl-pyridin-3-ylmethylamine intermediate?
Key strategies include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in heterogeneous systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates and stabilize transition states .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during pyridine methylation, while higher temperatures (60–80°C) accelerate condensation steps .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves stereochemical impurities, critical for maintaining biological activity .
Basic: What spectroscopic techniques are essential for structural characterization of this compound?
- NMR : 1H and 13C NMR identify key functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm, pyridine ring protons at δ 8.0–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (C22H24N2O5) and detects isotopic patterns .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) validate bond formation .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Dynamic effects : Rotameric equilibria in the propanamide chain may cause splitting; variable-temperature NMR (VT-NMR) at −40°C can freeze conformers for clearer analysis .
- X-ray crystallography : Single-crystal diffraction (as in ) provides unambiguous stereochemical assignments, resolving ambiguities from NOESY or COSY data.
- Computational validation : DFT-based NMR chemical shift calculations (e.g., using Gaussian) reconcile experimental vs. predicted values for complex substituents .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
- Kinase inhibition : The pyridine-propanamide scaffold resembles ATP-competitive kinase inhibitors (e.g., c-Met or EGFR inhibitors) .
- GPCR modulation : Benzodioxole and tetrahydropyran moieties are common in serotonin receptor ligands, suggesting potential CNS activity .
- Antimicrobial activity : Structural similarity to thiazolidinone derivatives (e.g., ) implies possible action against bacterial enoyl-ACP reductases.
Advanced: How can in vitro assays be designed to validate target engagement?
- Enzyme inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., c-Met) and ATP-analog probes (Kd < 100 nM required for significance) .
- Cellular uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure (HEK293 or HeLa cells) confirms membrane permeability .
- Counter-screens : Test against off-targets (e.g., CYP450 isoforms) to rule out nonspecific binding .
Basic: What are the stability challenges for this compound under physiological conditions?
- pH sensitivity : The propanamide bond may hydrolyze in acidic environments (e.g., gastric fluid). Accelerated stability testing (40°C/75% RH) over 14 days quantifies degradation .
- Oxidative degradation : Benzodioxole rings are prone to oxidation; add antioxidants (e.g., BHT) during storage .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .
Advanced: How can computational methods predict SAR for derivatives of this compound?
- Docking studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies critical H-bonds (e.g., pyridine N with backbone NH of Met1160 in c-Met) .
- QSAR modeling : CoMFA/CoMSIA analysis of logP, polar surface area, and H-bond donors correlates with IC50 values from kinase assays .
- MD simulations : 100-ns trajectories assess binding mode stability and predict resistance mutations (e.g., gatekeeper residue mutations) .
Data Contradiction: How to address discrepancies in reported biological activity across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Metabolic interference : Test metabolites (e.g., hydroxylated derivatives) using liver microsomes to identify active species .
- Structural analogs : Compare with compounds like N-cyclohexyl-3-p-tolyl-propanamide ( ) to isolate pharmacophore contributions.
Advanced: What strategies improve enantiomeric purity during asymmetric synthesis of the tetrahydropyran ring?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for Sharpless epoxidation of precursor diols .
- Kinetic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica) enriches desired enantiomers .
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
